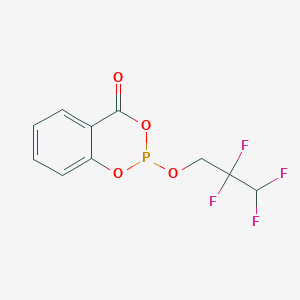
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione is a heterocyclic compound with a pteridine core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with 1,3-dimethylurea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pteridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the compound
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and potentially leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylxanthine: Shares a similar core structure but lacks the piperidinyl group.
6-Methylpterin: Contains a pteridine core but differs in the substitution pattern.
Uniqueness
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione is unique due to the presence of both the dimethyl and piperidinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
136120-53-1 |
|---|---|
Fórmula molecular |
C13H17N5O2 |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-piperidin-1-ylpteridine-2,4-dione |
InChI |
InChI=1S/C13H17N5O2/c1-16-11-10(12(19)17(2)13(16)20)15-9(8-14-11)18-6-4-3-5-7-18/h8H,3-7H2,1-2H3 |
Clave InChI |
ZEWWMKSKZVDOBR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
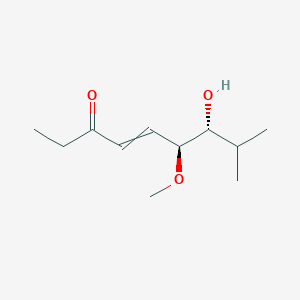



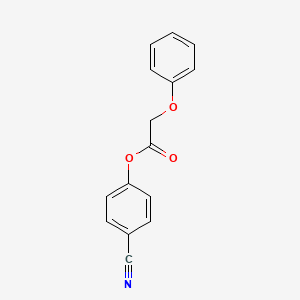
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
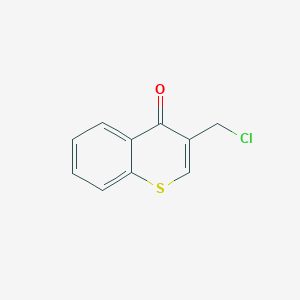
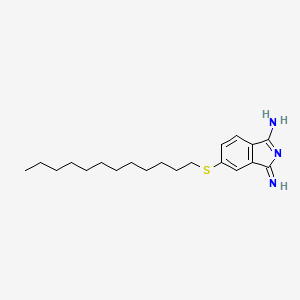
![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
